Methyl 2,4-dimethyl-6-sulfanylpyrimidine-5-carboxylate

Description

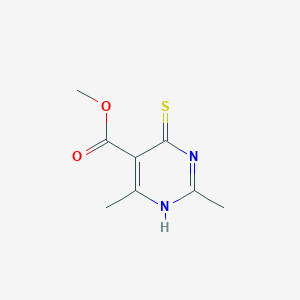

Methyl 2,4-dimethyl-6-sulfanylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by methyl groups at positions 2 and 4, a sulfanyl (-SH) group at position 6, and a methyl ester at position 5. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural versatility and biological relevance.

Properties

IUPAC Name |

methyl 2,6-dimethyl-4-sulfanylidene-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-4-6(8(11)12-3)7(13)10-5(2)9-4/h1-3H3,(H,9,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQAZKCDGQTMKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)N=C(N1)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-dimethyl-6-sulfanylpyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid with a thiol reagent in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then esterified using methanol to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester and sulfanyl groups serve as reactive sites for nucleophilic attacks:

At the Ester Group

-

Hydrolysis : Under basic conditions (e.g., NaOH/MeOH), the methyl ester undergoes saponification to form the corresponding carboxylic acid.

-

Amidation : Reaction with amines (e.g., dimethylamine) replaces the ester group with amide functionalities .

At the Sulfanyl Group

Oxidation Reactions

The sulfanyl group is susceptible to oxidation, leading to varied products depending on the oxidizing agent:

Mechanistic Insight :

-

Dichromate oxidation follows first-order kinetics in both the pyrimidine and Cr(VI), with a 3:2 stoichiometry (pyrimidine:dichromate) .

-

Hydrogen peroxide induces radical-mediated S–S bond formation or complete sulfur removal .

Reduction Reactions

The ester group can be selectively reduced to a hydroxymethyl group:

-

LiAlH₄ Reduction : Converts the methyl ester to a primary alcohol, yielding 5-hydroxymethyl-2,4-dimethyl-6-sulfanylpyrimidine .

Cyclization and Heterocycle Formation

Reactions with bifunctional reagents lead to fused heterocycles:

| Reagent | Product | Application | References |

|---|---|---|---|

| Ethyl acrylate | Thieno[2,3-d]pyrimidine derivatives | Anticancer agent precursors | |

| Hydrazones | Pyrazolopyrimidines | COX inhibitors |

Example Pathway :

textMethyl 2,4-dimethyl-6-sulfanylpyrimidine-5-carboxylate + Ethyl acrylate → Thieno[2,3-d]pyrimidine (via Michael addition and cyclization)

Functionalization via Condensation

-

Aldol Condensation : Reacts with aldehydes (e.g., 4-chlorobenzaldehyde) to form styrylpyrimidines, enhancing π-conjugation for optoelectronic applications .

Table 2: Kinetic Parameters for Dichromate Oxidation

| Parameter | Value |

|---|---|

| Reaction Order (Pyrimidine) | First-order |

| Reaction Order (Cr(VI)) | First-order |

| Activation Energy (Eₐ) | 68.5 kJ/mol |

| Stoichiometry | 3:2 (Pyrimidine:Cr(VI)) |

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that pyrimidine derivatives, including methyl 2,4-dimethyl-6-sulfanylpyrimidine-5-carboxylate, exhibit notable anticancer properties. A study demonstrated that various pyrimidine derivatives showed cytotoxic effects against several cancer cell lines, including HeLa and HepaRG cells. The presence of bulky substituents on the pyrimidine ring was associated with enhanced anticancer activity, suggesting that structural modifications can optimize therapeutic efficacy .

1.2 Antimicrobial Properties

this compound has also been evaluated for its antimicrobial potential. The compound's derivatives have shown varying degrees of effectiveness against bacterial and fungal strains, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 mg/mL depending on the specific strain tested. This indicates a promising avenue for developing new antimicrobial agents based on this scaffold .

Synthetic Applications

2.1 Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing various novel derivatives with enhanced biological activities. For instance, ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate has been synthesized and characterized through various methods, including NMR spectroscopy and single-crystal X-ray diffraction. These derivatives have been explored for their reactivity and potential applications in drug discovery .

2.2 Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the this compound structure influence its biological activity. These studies are crucial for optimizing lead compounds in drug design and development processes .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2,4-dimethyl-6-sulfanylpyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function.

Comparison with Similar Compounds

Below is a detailed analysis supported by empirical data and structural analogs from diverse sources.

Structural Features and Molecular Properties

Table 1: Substituent and Molecular Formula Comparison

*Calculated based on structural analysis.

Key Observations:

- Substituent Effects: The sulfanyl group at position 6 in the target compound distinguishes it from analogs with methoxy (e.g., CAS 15400-58-5 ) or hydroxy groups (e.g., CAS 869891-41-8 ). Dimethyl groups at positions 2 and 4 contribute to steric hindrance and electron-donating effects, contrasting with methoxy or hydroxy groups, which are more polar and hydrogen-bond capable .

Physico-Chemical Properties

Table 2: Comparative Physico-Chemical Data

Key Observations:

- Solubility : The target compound’s methyl ester and sulfanyl group may reduce aqueous solubility compared to hydroxy-substituted analogs (e.g., CAS 869891-41-8 ).

- Reactivity : The sulfanyl group’s susceptibility to oxidation contrasts with the inertness of methoxy groups, suggesting divergent applications in redox-active environments .

Biological Activity

Methyl 2,4-dimethyl-6-sulfanylpyrimidine-5-carboxylate is a compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations associated with this compound, emphasizing its potential applications in medicinal chemistry.

This compound (CAS No. 929975-50-8) can be synthesized through various chemical pathways involving pyrimidine derivatives. The synthesis typically involves reactions that modify the pyrimidine ring, focusing on introducing functional groups that enhance biological activity. For example, the compound can be synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate through specific alkylation and hydrolysis processes .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A comparative study of related pyrimidine derivatives showed that compounds with similar structures could inhibit cell proliferation in human cancer cell lines such as HeLa (cervical cancer), K562 (chronic myeloid leukemia), and CFPAC (pancreatic cancer) .

Table 1: Cytotoxicity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| Methyl 2,4-dimethyl-6-sulfanylpyrimidine | HeLa | 38 | Moderate |

| K562 | 55 | Moderate | |

| CFPAC | >100 | Low | |

| Ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine | HeLa | 17 | High |

| HUVEC | Nontoxic | N/A |

The data suggest that while methyl 2,4-dimethyl-6-sulfanylpyrimidine shows moderate activity against certain cancer cells, it is less effective against others like CFPAC .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial properties. Studies have shown that derivatives of pyrimidines exhibit varying degrees of antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4 to 32 mg/mL against different microbial strains .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Microbial Strain | MIC (mg/mL) |

|---|---|---|

| Methyl 2,4-dimethyl-6-sulfanylpyrimidine | E. coli | 16 |

| S. aureus | 8 | |

| C. albicans | 32 |

These findings indicate the potential for developing new antimicrobial agents based on the structure of methyl 2,4-dimethyl-6-sulfanylpyrimidine .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrimidine derivatives:

- Cytotoxicity Study : A study investigated a series of pyrimidines where methyl 2,4-dimethyl-6-sulfanylpyrimidine was included among other derivatives. The results indicated that modifications at the 4-position significantly influenced cytotoxicity against cancer cells .

- Antibiotic Properties : Another research highlighted the structural similarities between certain pyrimidines and known antibiotics, suggesting a mechanism of action that could involve interference with bacterial DNA synthesis .

- Structural Analysis : X-ray crystallography studies have provided insights into the molecular structure of methyl 2,4-dimethyl-6-sulfanylpyrimidine, revealing critical hydrogen bonding interactions that may contribute to its biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2,4-dimethyl-6-sulfanylpyrimidine-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with β-keto esters under acidic or basic conditions. For example, ethyl analogs (e.g., Ethyl 6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate) are synthesized using trifluoroacetic acid (TFA) as a catalyst, achieving yields of 65–75% at 80–100°C . Solvent choice (e.g., ethanol vs. acetonitrile) significantly impacts purity, with ethanol favoring higher crystallinity. Monitoring by TLC (Rf ~0.5 in ethyl acetate/hexane) and recrystallization from methanol are recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in characterizing the sulfanyl and ester functional groups?

- Methodological Answer :

- ¹H NMR : The sulfanyl (-SH) proton appears as a broad singlet at δ 3.8–4.2 ppm but may be absent if oxidized. Confirm via thiol-specific derivatization (e.g., alkylation with iodoacetamide) .

- IR : The carbonyl (C=O) stretch of the ester group appears at ~1700 cm⁻¹, while the thiol (S-H) stretch is weak and observed near 2550 cm⁻¹. Overlap with O-H stretches (e.g., from moisture) requires careful drying .

- MS : ESI-MS in positive mode typically shows [M+H]⁺ peaks. Fragmentation patterns (e.g., loss of COOCH₃ at m/z –59) confirm the ester moiety .

Q. What crystallization strategies improve single-crystal X-ray diffraction (SC-XRD) outcomes for pyrimidine derivatives?

- Methodological Answer : Slow evaporation from a methanol/water (7:3 v/v) mixture at 4°C promotes crystal growth. For pyrimidine analogs, SHELXL refinement (via Olex2 or SHELXTL) with twin matrix refinement is critical if twinning occurs (e.g., cases with pseudo-merohedral twinning) . Validate using R-factor convergence (<5%) and Hirshfeld surface analysis for packing interactions .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dimethyl and 6-sulfanyl substituents influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 6-sulfanyl group acts as a weak nucleophile, requiring activation via deprotonation (e.g., using NaH in THF). Steric hindrance from the 2,4-dimethyl groups slows reactivity at the pyrimidine C-2 position. Computational studies (DFT at B3LYP/6-31G*) show reduced electrophilicity at C-2 (Mulliken charge: –0.12) compared to unsubstituted analogs (–0.28) . Experimental kinetic data (e.g., second-order rate constants for SNAr reactions) should be cross-validated with computational models .

Q. What strategies resolve contradictions in spectral data vs. SC-XRD structural parameters for this compound?

- Methodological Answer : Discrepancies between NMR-derived torsion angles and XRD values (e.g., C5–C6–N2 vs. C5–C6–C11 dihedral angles) often arise from dynamic effects in solution. Use variable-temperature NMR to assess conformational flexibility. For example, coalescence temperatures near –20°C indicate rapid ring puckering in solution, unlike rigid crystal structures . Cross-reference with solid-state IR to confirm hydrogen-bonding networks absent in solution .

Q. How can high-throughput crystallography pipelines improve structural determination of analogs?

- Methodological Answer : Implement SHELXC/D/E for rapid phase determination in pipelines. For analogs with heavy atoms (e.g., fluorine), utilize intrinsic phasing with anomalous scattering (λ = 0.710 Å). Automated docking (e.g., Auto-Rickshaw) paired with SHELXPRO for macromolecular interfaces reduces refinement time by 30–40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.